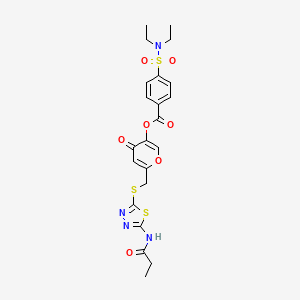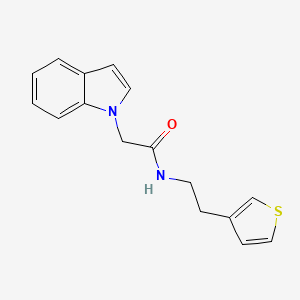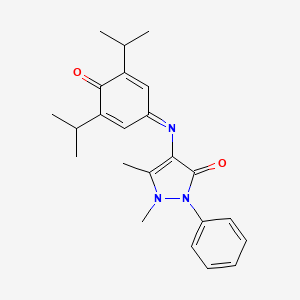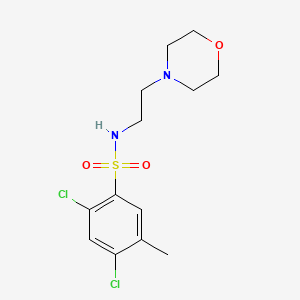![molecular formula C17H17N3O2S B2898664 6-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-2-carbonitrile CAS No. 2380095-20-3](/img/structure/B2898664.png)
6-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-2-carbonitrile, also known as BMS-820836, is a chemical compound with potential implications in various fields of research and industry. It belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of this compound is C17H17N3O2S. The molecular weight is 327.4. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .科学的研究の応用
6-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-2-carbonitrile has been used in various scientific research studies due to its ability to interact with specific receptors in the body. This compound has been studied for its potential use in the treatment of various medical conditions such as cancer, inflammation, and neurological disorders.
作用機序
The mechanism of action of 6-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-2-carbonitrile involves its interaction with specific receptors in the body. This compound has been found to interact with the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling, cell survival, and stress response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its interaction with specific receptors in the body. This compound has been found to have anti-inflammatory and neuroprotective effects, which make it a potential candidate for the treatment of various medical conditions.
実験室実験の利点と制限
The advantages of using 6-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-2-carbonitrile in lab experiments include its ability to interact with specific receptors in the body, which can provide valuable insights into various cellular processes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise.
将来の方向性
There are several future directions for the use of 6-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-2-carbonitrile in scientific research. One potential direction is the development of new drugs based on the structure of this compound for the treatment of various medical conditions. Another direction is the study of the sigma-1 receptor and its role in various cellular processes.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound has been studied for its potential use in the treatment of various medical conditions and its ability to interact with specific receptors in the body. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.
合成法
The synthesis of 6-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-2-carbonitrile involves a series of chemical reactions. The first step involves the reaction of 4-(4-chlorobenzyl)piperidine with sodium hydride to form 4-(4-chlorobenzyl)piperidin-1-yl sodium salt. This compound is then reacted with 2-cyanopyridine in the presence of a catalyst to produce this compound.
特性
IUPAC Name |
6-[4-(benzenesulfonyl)piperidin-1-yl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c18-13-14-5-4-8-17(19-14)20-11-9-16(10-12-20)23(21,22)15-6-2-1-3-7-15/h1-8,16H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDWGYNYFGOGIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C3=CC=CC(=N3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Methylphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B2898582.png)
![2-[(Benzyloxy)methyl]-2-ethylbutanoic acid](/img/structure/B2898585.png)


![ethyl 4-(2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2898589.png)

![2-Chloro-N-[2-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2898591.png)
![[5-Fluoro-6-(morpholin-4-yl)pyridin-3-yl]methanamine](/img/structure/B2898592.png)





![4H,5H,6H,7H,8H-cyclohepta[b]thiophen-5-one](/img/structure/B2898603.png)